Potassium 1H-pyrazole-4-trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

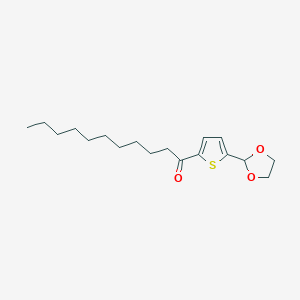

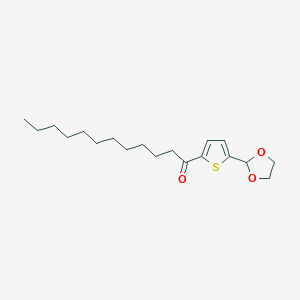

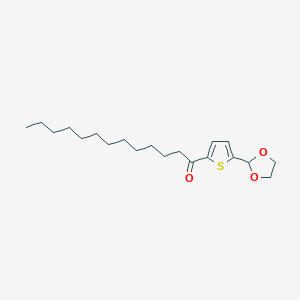

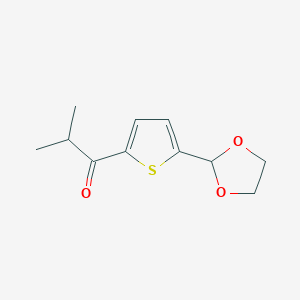

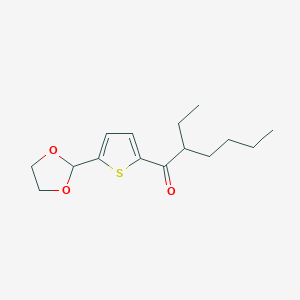

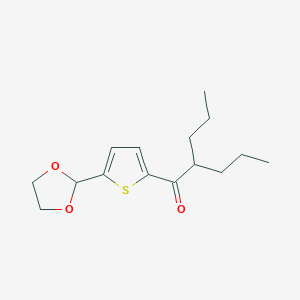

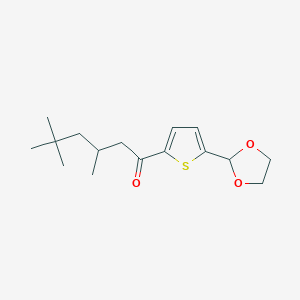

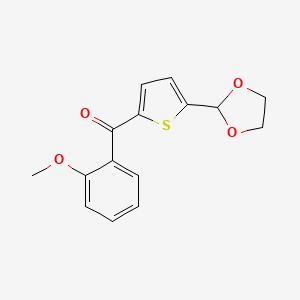

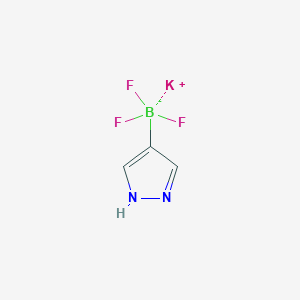

Potassium 1H-pyrazole-4-trifluoroborate is a chemical compound that involves potassium ions and pyrazole rings with trifluoroborate groups. The compound is of interest due to its potential applications in synthesis and coordination chemistry. The pyrazole ring is a five-membered heterocycle containing nitrogen, which can act as a ligand in complex formation with metals, such as potassium .

Synthesis Analysis

The synthesis of potassium pyrazolato complexes can be achieved by deprotonation of parent pyrazoles with potassium hydride in solvents like tetrahydrofuran . Additionally, high-yield syntheses of potassium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates have been reported, starting from 3,5-bis(trifluoromethyl)pyrazole and KBH4 . These methods demonstrate the accessibility of potassium pyrazole derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure of potassium pyrazolato complexes has been elucidated through crystallography, revealing hexameric formulations and various coordination modes, such as η^2 and η^1 interactions between potassium and nitrogen atoms of pyrazolato ligands . The potassium tris[3-(2-pyridyl)pyrazolyl]hydroborate forms continuous chains in its crystal structure, with bidentate arms of the hydroborate ligand coordinating to potassium cations . These structures highlight the versatility of pyrazole ligands in forming complexes with alkali metals.

Chemical Reactions Analysis

Potassium pyrazolato complexes have been utilized in the synthesis of new pyrazolato complexes, indicating their reactivity and usefulness as intermediates in coordination chemistry . The reactivity of these complexes can be influenced by the electronic and steric factors of the pyrazolate ligand, as well as the presence of Lewis bases, which can affect the nuclearity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium pyrazolato complexes can be probed using various spectroscopic techniques, including NMR spectroscopy, which provides insights into the structure of these compounds in solution . Photoelectron spectroscopy has been used to study the electronic structure of potassium salts of hydrotris(pyrazol-1-yl)borates, revealing the influence of substituents on metal-scorpionate bonding . The coordination modes and interactions with Lewis bases also play a significant role in determining the properties of these complexes .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : Potassium 1H-pyrazole-4-trifluoroborate is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.

- Method : The reagent is combined with an organohalide and a palladium catalyst. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups .

- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Synthesis of Pyrazole Derivatives

- Field : Medicinal Chemistry

- Application : Pyrazole derivatives, including those derived from Potassium 1H-pyrazole-4-trifluoroborate, have been found to have a wide range of biological activities . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Results : The results of these syntheses are a wide range of pyrazole derivatives, many of which have shown promising biological activity .

Synthesis of Biologically Active Triazole and Pyrazole Compounds

- Field : Medicinal Chemistry

- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown promising biological activity .

- Method : The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .

- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates

- Field : Organic Chemistry

- Application : Potassium 1H-pyrazole-4-trifluoroborate is used as a versatile and stable boronic acid surrogate . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .

- Results : The results of these syntheses are a wide range of organotrifluoroborates, which are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .

Synthesis of Organotrifluoroborates

- Field : Organic Chemistry

- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of organotrifluoroborates . These compounds are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .

- Results : The results of these syntheses are a wide range of organotrifluoroborates, which are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .

Synthesis of Antimicrobial and Antioxidant Compounds

- Field : Medicinal Chemistry

- Application : Potassium 1H-pyrazole-4-trifluoroborate is used in the synthesis of antimicrobial and antioxidant compounds . These compounds have shown promising biological activity .

- Method : The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .

- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Safety And Hazards

Direcciones Futuras

Research on KPTF continues to explore its applications in synthetic chemistry, catalysis, and material science. Investigating its reactivity with various substrates and optimizing reaction conditions will enhance its utility in organic synthesis .

: Sigma-Aldrich: Potassium 1H-pyrazole-3-trifluoroborate : 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks

Propiedades

IUPAC Name |

potassium;trifluoro(1H-pyrazol-4-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWKPYJRTNMJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CNN=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 1H-pyrazole-4-trifluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.